GKK1032B Exhibits 4.3-Fold Higher Cytotoxicity in Osteosarcoma vs. Other Cancer Cell Lines
GKK1032B demonstrates significantly higher potency against the human osteosarcoma MG63 cell line (IC50 = 3.49 μM) compared to its activity against HeLa S3 cervical cancer cells (IC50 = 17.7 μM) and MCF-7 breast cancer cells (IC50 = 14.71 μM) [1][2]. This 4.3-fold increase in potency is cell-line specific and is mechanistically linked to the induction of apoptosis via caspase pathway activation in MG63 cells [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 3.49 μM (MG63 osteosarcoma) |
| Comparator Or Baseline | GKK1032B vs. HeLa S3 (17.7 μM) and MCF-7 (14.71 μM) |
| Quantified Difference | 4.3-fold lower IC50 in MG63 vs. HeLa S3 |
| Conditions | Human osteosarcoma MG63, HeLa S3 cervical, MCF-7 breast cancer cell lines |
Why This Matters
This differential activity profile makes GKK1032B a preferred tool compound for osteosarcoma-focused research over other cancer types, where it exhibits significantly weaker efficacy.
- [1] Liu, N., Song, M.-N., Zhang, Q.-Q., et al. GKK1032B from endophytic Penicillium citrinum induces the apoptosis of human osteosarcoma MG63 cells through caspase pathway activation. Chin J Nat Med. 2022, 20(1), 67-73. View Source
- [2] Li, X.-W., Ear, A., Nay, B. Hirsutellones and beyond: Figuring out the biological and synthetic logics toward chemical complexity in fungal PKS-NRPS compounds. Nat Prod Rep. 2013, 30(6), 765-782. View Source
